

# An In-depth Technical Guide to 3-((Ethylamino)methyl)benzonitrile

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## Compound of Interest

Compound Name: 3-((Ethylamino)methyl)benzonitrile

Cat. No.: B1297478

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Disclaimer: The following information is compiled from publicly available data. A specific CAS Registry Number for **3-((Ethylamino)methyl)benzonitrile** has not been definitively identified in common chemical databases. The information herein is based on the structure and nomenclature of the compound.

## Chemical Identity and Physical Data

While a specific CAS number for **3-((Ethylamino)methyl)benzonitrile** remains elusive, the compound is identified by the following structural and molecular information.

Table 1: Compound Identification

Identifier	Value
Chemical Name	3-((Ethylamino)methyl)benzonitrile
Molecular Formula	C <sub>10</sub> H <sub>12</sub> N <sub>2</sub>
IUPAC Name	3-((ethylamino)methyl)benzonitrile
InChI Key	VAOVKPICAFURDH-UHFFFAOYSA-N
Canonical SMILES	CCNC1=CC=CC(=C1)C#N

Lacking experimentally determined physical data, Table 2 presents predicted physicochemical properties for **3-((Ethylamino)methyl)benzonitrile**. These values are computationally derived and should be used as estimations.

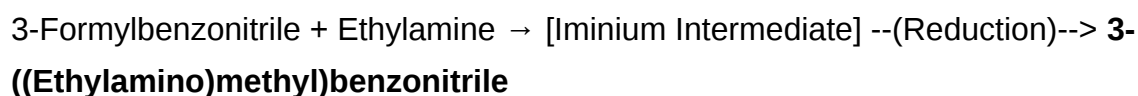
Table 2: Predicted Physical and Chemical Properties

Property	Predicted Value
Molecular Weight	160.22 g/mol
Boiling Point	~280-300 °C (at 760 mmHg)
Melting Point	Not available
Density	~1.0 g/cm <sup>3</sup>
Solubility	Sparingly soluble in water, soluble in organic solvents
pKa	~9.5 (amine)
LogP	~1.8

## Proposed Synthesis Protocol: Reductive Amination

A common and effective method for the synthesis of N-alkylated benzylamines is the reductive amination of a corresponding benzaldehyde. This proposed protocol is adapted from established chemical literature for similar transformations.

Reaction Scheme:



Materials:

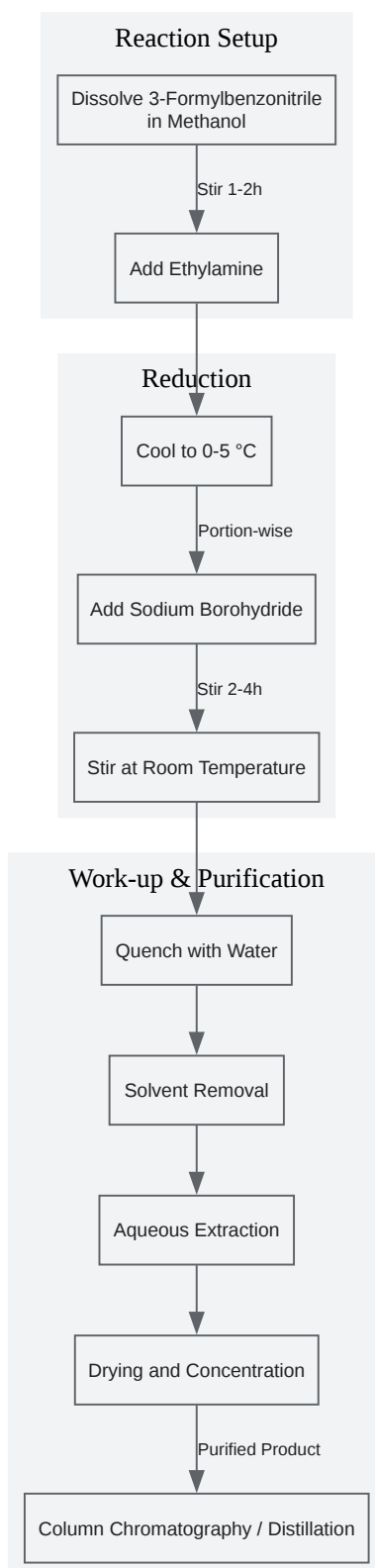
- 3-Formylbenzonitrile
- Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

- Sodium borohydride ( $\text{NaBH}_4$ ) or Sodium triacetoxyborohydride (STAB)
- Methanol or another suitable protic solvent
- Diethyl ether or Ethyl acetate for extraction
- Anhydrous magnesium sulfate or sodium sulfate
- Hydrochloric acid (for pH adjustment and salt formation if desired)
- Sodium bicarbonate solution

#### Experimental Procedure:

- **Imine Formation:** In a round-bottom flask, dissolve 3-formylbenzonitrile (1 equivalent) in methanol. To this solution, add ethylamine (1.1-1.5 equivalents) dropwise at room temperature. The reaction mixture is stirred for 1-2 hours to facilitate the formation of the intermediate iminium ion. Progress can be monitored by Thin Layer Chromatography (TLC).
- **Reduction:** The reaction mixture is cooled in an ice bath. Sodium borohydride (1.5-2 equivalents) is added portion-wise, ensuring the temperature remains below 10 °C. The mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours.
- **Work-up:** The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure. The aqueous residue is then extracted three times with diethyl ether or ethyl acetate.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
- **Further Purification (Optional):** The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to obtain the pure **3-((Ethylamino)methyl)benzonitrile**.

#### Diagram 1: Proposed Synthesis Workflow



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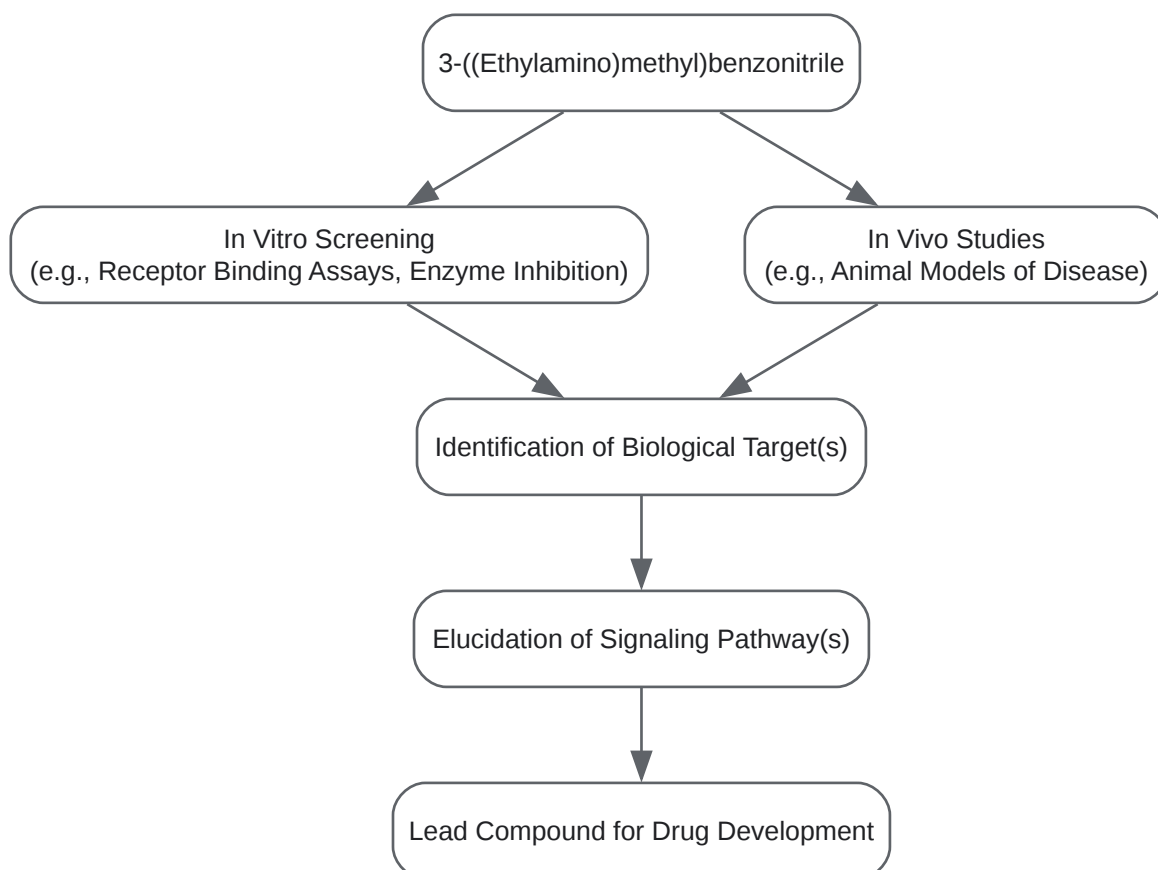
Caption: A flowchart illustrating the proposed synthetic workflow for **3-((Ethylamino)methyl)benzonitrile** via reductive amination.

## Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information regarding the specific biological activity or the involvement of **3-((Ethylamino)methyl)benzonitrile** in any signaling pathways. Benzonitrile derivatives, as a class of compounds, are known to exhibit a wide range of biological activities and are present in several pharmaceuticals. However, without specific screening data for the title compound, any discussion of its biological role would be speculative.

Researchers are encouraged to perform in vitro and in vivo screening assays to determine the pharmacological profile of this compound.

Diagram 2: Logical Relationship for Biological Investigation



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Caption: A logical workflow for the investigation of the biological activity and potential therapeutic applications of **3-((Ethylamino)methyl)benzonitrile**.

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